4,4'-Azodibenzoyl Dichloride
Overview
Description
The compound of interest, 4,4'-Azodibenzoyl Dichloride, is not directly studied in the provided papers. However, related compounds such as 3,3'-azodibenzoic acid and 4,4'-azodibenzoic acid have been synthesized and investigated for their properties and applications. These compounds are structurally similar to 4,4'-Azodibenzoyl Dichloride, with azo linkages between two benzene rings, which are key features in the study of metal-organic frameworks (MOFs) and electronic coupling in mixed-valence compounds .
Synthesis Analysis
The synthesis of related azo compounds involves solvothermal conditions, as seen in the creation of Co(II)-MOFs based on 3,3'-azodibenzoic acid . Another synthesis method for azo compounds includes the reaction of 3-hydroxy-4-nitrobenzoic acid with 1-bromodecane to produce 2,2'-Bis(tetradecyloxy)-4,4'-azodibenzoic acid . These methods provide insights into the potential synthesis routes for 4,4'-Azodibenzoyl Dichloride, which may involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structures of azo compounds are characterized by single crystal X-ray diffraction, which reveals the topology and coordination environment of the metal centers in MOFs . For example, a Cd(II)-organic framework with 3,3'-azodibenzoic acid exhibits a threefold interpenetrated three-dimensional α-Po topological framework . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactivity of 4,4'-Azodibenzoyl Dichloride.
Chemical Reactions Analysis
The chemical reactivity of azo compounds is highlighted by their ability to form complexes with metals and act as photocatalysts for the degradation of organic dyes . The electronic coupling of MoMo quadruple bonds linked by 4,4'-azodibenzoate is another aspect of chemical reactivity, which has been studied through spectroscopic and electrochemical methods . These studies provide a foundation for predicting the reactivity of 4,4'-Azodibenzoyl Dichloride in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azo compounds, such as thermal stability and fluorescence, are investigated using techniques like thermogravimetric (TG) analysis and fluorescence spectroscopy . These properties are significant for applications in materials science and catalysis. The photocatalytic degradation properties of Co(II)-MOFs based on 3,3'-azodibenzoic acid, for instance, demonstrate the potential utility of azo compounds in environmental remediation .
Scientific Research Applications
Polymer Synthesis
4,4'-Azodibenzoyl Dichloride is instrumental in synthesizing various polymers. Aly, Abdel-Rahman, and Hussein (2010) demonstrated its use in creating novel polyamides containing azo groups in the polymer backbone. These polymers exhibit unique properties like high crystallinity and good thermal stability (Aly, Abdel-Rahman, & Hussein, 2010). Similarly, Faghihi and Hagibeygi (2003) synthesized polyamides containing azobenzene units and hydantoin derivatives, highlighting the versatility of 4,4'-Azodibenzoyl Dichloride in polymer chemistry (Faghihi & Hagibeygi, 2003).
Application in Aromatic Polyamide Synthesis
Elaborating on its application in polymer synthesis, Aly and Kandeel (1996) utilized 4,4'-Azodibenzoyl Dichloride in the preparation of polyamides by reacting with various diamines. These polyamides were evaluated for their solubility, thermal stability, and crystallinity, emphasizing the compound's role in developing high-performance materials (Aly & Kandeel, 1996).
Use in Catalytic Asymmetric Additions
Mariz, Briceño, Dorta, and Dorta (2008) highlighted its application in asymmetric synthesis, where 4,4'-Azodibenzoyl Dichloride was used in the formation of Rhodium complexes that catalyze asymmetric 1,4 additions to enones, showcasing its potential in stereoselective organic synthesis (Mariz, Briceño, Dorta, & Dorta, 2008).
Photopolymerization Initiator
Bevington and Stamper (1970) explored the use of Azodibenzoyl, including 4,4'-Azodibenzoyl Dichloride, as an initiator for the polymerization of methyl methacrylate. Their study provided insights into the kinetics of polymerization, indicating the efficiency and potential applications in photopolymerization processes (Bevington & Stamper, 1970).
Thermal Stability and Degradation Studies
Al-Ghamdi, Fahmi, and Mohamed (2006) investigated the thermal stability and degradation behavior of polyamide-hydrazides containing azo groups, synthesized using 4,4'-Azodibenzoyl Dichloride. Their research contributes to understanding the thermal properties and stability of azo-containing polymers, important for industrial applications (Al-Ghamdi, Fahmi, & Mohamed, 2006).
Anion Recognition and Coordination Polymers
Niedbała et al. (2022) used 4,4'-Azodibenzoyl Dichloride in synthesizing a light-responsive host for anion recognition, demonstrating its utility in creating functional materials for sensing applications (Niedbała et al., 2022). Chen et al. (2008) constructed coordination polymers by linking metal ions with azodibenzoate anions, including 4,4'-Azodibenzoyl Dichloride, illustrating its role in the field of coordination chemistry and material science (Chen et al., 2008).
properties
IUPAC Name |
4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXKYGOZZTVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401174 | |
Record name | 4,4'-Azodibenzoyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Azodibenzoyl Dichloride | |
CAS RN |
10252-29-6 | |
Record name | 4,4′-Azodibenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10252-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Azodibenzoyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azobenzene-4,4'-dicarbonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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